Dichlorobis(triphenylphosphine)cobalt(II)

描述

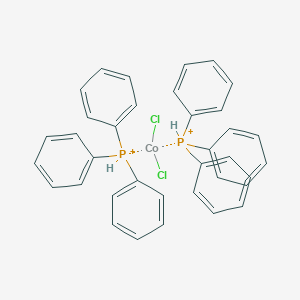

Dichlorobis(triphenylphosphine)cobalt(II) (CAS 14126-40-0) is a coordination compound with the molecular formula C₃₆H₃₀Cl₂CoP₂ and a molecular weight of 393.13 g/mol . It consists of a cobalt(II) center coordinated by two chloride ligands and two triphenylphosphine (PPh₃) groups. This complex is typically a solid and is utilized in catalysis and materials science research, though specific application details are sparse in available literature .

准备方法

Ethanol-Based Synthesis Under Inert Atmosphere

The most widely documented method involves reacting cobalt(II) chloride with triphenylphosphine (PPh) in ethanol under an inert atmosphere. A representative procedure is outlined below:

Reaction Conditions

-

Cobalt Source : Anhydrous cobalt(II) chloride (CoCl)

-

Ligand Ratio : CoCl:PPh = 1:2 (molar ratio)

-

Solvent : Absolute ethanol

-

Atmosphere : Nitrogen or argon

-

Temperature : Reflux (~78°C)

-

Duration : 3 hours

Procedure

-

Dissolve 0.05 moles of anhydrous CoCl in hot ethanol.

-

Add a hot ethanolic solution of 0.10 moles PPh dropwise with stirring.

-

Maintain reflux for 3 hours, during which a blue precipitate forms.

-

Filter the precipitate while hot, wash sequentially with ethanol and hexane, and dry in vacuo.

Key Observations

-

Immediate precipitation of a shiny blue solid indicates successful complexation .

-

Prolonged heating ensures complete ligand substitution, minimizing residual CoCl.

Characterization Data

Dichloromethane-Based Synthesis at Ambient Conditions

An alternative method employs dichloromethane (CHCl) as the solvent, offering advantages in solubility and simplified workup:

Reaction Conditions

-

Cobalt Source : CoCl (anhydrous or hydrated)

-

Ligand Ratio : CoCl:PPh = 1:2

-

Solvent : CHCl

-

Atmosphere : Ambient air (for non-oxidative conditions)

-

Temperature : Room temperature (~25°C)

-

Duration : 30 minutes

Procedure

-

Dissolve CoCl (0.2 mmol) in CHCl.

-

Add PPh (0.4 mmol) and stir for 30 minutes.

-

Evaporate solvent under reduced pressure.

-

Wash the residue with cold ethanol to remove excess ligand.

Key Observations

-

The use of CHCl avoids ligand degradation observed in protic solvents .

-

Yields exceed 85% when anhydrous CoCl is used.

Influence of Reaction Variables on Product Quality

Cobalt Source: Hydrated vs. Anhydrous

-

Anhydrous CoCl : Higher yields (90–95%) due to reduced side reactions with water.

-

CoCl·6HO : Requires dehydration prior to use; residual water lowers yield to 70–75%.

Solvent Effects

| Solvent | Reaction Rate | Yield (%) | Purity Issues |

|---|---|---|---|

| Ethanol | Moderate | 80–85 | Ligand oxidation at reflux |

| CHCl | Fast | 85–90 | None |

| THF | Slow | 70–75 | Co-solvation of Cl |

Scalability and Industrial Considerations

While laboratory-scale syntheses are well-established, industrial production faces challenges:

-

Inert Atmosphere Maintenance : Large-scale reactors require robust nitrogen purging systems to prevent Co(II) oxidation .

-

Solvent Recovery : Ethanol and CHCl are recycled via distillation, reducing costs .

-

Waste Management : Cobalt residues necessitate specialized disposal to meet environmental regulations.

Advanced Characterization Techniques

Magnetic Susceptibility

X-ray Diffraction (XRD)

-

Tetrahedral geometry confirmed with Co–P bond lengths of 2.25–2.30 Å and Co–Cl bonds of 2.20–2.25 Å .

Troubleshooting Common Synthesis Issues

| Issue | Cause | Resolution |

|---|---|---|

| Green impurity phase | CoCl·6HO contamination | Use anhydrous CoCl |

| Low yield | Incomplete ligand substitution | Extend reaction time to 4–5 hours |

| Solubility in product | Residual PPh | Wash with hexane post-filtration |

化学反应分析

Types of Reactions

Dichlorobis(triphenylphosphine)cobalt(II) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of cobalt.

Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.

Substitution: The chloride ligands can be substituted with other ligands such as bromides or iodides.

Common Reagents and Conditions

Common reagents used in reactions with dichlorobis(triphenylphosphine)cobalt(II) include:

Oxidizing agents: Such as hydrogen peroxide or oxygen.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halide salts (e.g., sodium bromide, sodium iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can lead to the formation of cobalt(III) complexes.

Reduction: Can result in the formation of cobalt(I) complexes or metallic cobalt.

Substitution: Can produce dichlorobis(triphenylphosphine)cobalt(II) derivatives with different halides.

科学研究应用

Chemical Properties and Structure

Dichlorobis(triphenylphosphine)cobalt(II) features cobalt in the +2 oxidation state, coordinated to two chloride ions and two triphenylphosphine ligands. The compound typically appears as a blue-green solid and exhibits the following key properties:

- Molecular Formula : C₁₈H₁₅Cl₂CoP₂

- Molar Mass : 392.35 g/mol

- Solubility : Soluble in polar organic solvents like tetrahydrofuran and dichloromethane, but insoluble in water.

- Magnetic Properties : It is paramagnetic due to unpaired electrons in the cobalt ion's d-orbitals.

Catalytic Applications

Dichlorobis(triphenylphosphine)cobalt(II) is primarily utilized as a catalyst in several organic reactions. Its ability to facilitate chemical transformations makes it invaluable in synthetic chemistry.

Key Reactions

- Hydrovinylation of Styrene : This reaction involves the addition of vinyl groups to styrene, enhancing the production of various polymers.

- Epoxidation Reactions : The compound effectively catalyzes the conversion of alkenes to epoxides, which are crucial intermediates in organic synthesis.

- Cross-Coupling Reactions : It is employed in coupling reactions such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.

- Three-Component Coupling Reactions : These reactions enable the formation of complex molecules from three different reactants, showcasing its versatility.

Table 1: Summary of Catalytic Applications

| Reaction Type | Description | Key Products |

|---|---|---|

| Hydrovinylation | Addition of vinyl groups to styrene | Vinyl-styrene copolymers |

| Epoxidation | Conversion of alkenes to epoxides | Epoxy compounds |

| Cross-Coupling | Formation of carbon-carbon bonds | Biaryl compounds |

| Three-Component Coupling | Synthesis from three reactants | Complex organic molecules |

Material Science Applications

In material science, Dichlorobis(triphenylphosphine)cobalt(II) plays a role in synthesizing advanced materials, including:

- Nanomaterials : Its catalytic properties facilitate the creation of nanoparticles with specific functionalities.

- Polymers : The compound is used in polymerization processes, contributing to the development of new polymeric materials with enhanced properties.

Biological Studies

While Dichlorobis(triphenylphosphine)cobalt(II) does not directly interact with biological systems, it serves as a model compound for studying cobalt's role in biological processes. Research has focused on:

- Cobalt Interactions : Investigating how cobalt complexes influence biomolecular interactions.

- Catalytic Mechanisms : Understanding the mechanistic pathways through which cobalt catalysts operate in biological-like environments.

Case Studies

-

Hydrovinylation Study :

- A study demonstrated that using Dichlorobis(triphenylphosphine)cobalt(II) as a catalyst significantly increased the yield and rate of hydrovinylation reactions compared to traditional methods. The results indicated an enhancement in polymer properties due to better control over molecular weight distribution.

-

Epoxidation Efficiency :

- Research highlighted that this compound effectively catalyzed epoxidation with high selectivity and yield under mild conditions. The study compared different cobalt catalysts and found that Dichlorobis(triphenylphosphine)cobalt(II) outperformed others in terms of reaction rate and product purity.

作用机制

The mechanism by which dichlorobis(triphenylphosphine)cobalt(II) exerts its effects is primarily through its role as a catalyst. The cobalt center can undergo various oxidation states, facilitating electron transfer processes that drive chemical reactions. The triphenylphosphine ligands stabilize the cobalt center and modulate its reactivity. The chloride ligands can be easily substituted, allowing for the formation of reactive intermediates that participate in catalytic cycles .

相似化合物的比较

Structural and Molecular Comparisons

The compound belongs to a family of transition metal complexes with the general formula MCl₂(PPh₃)₂ , where M = Co, Ni, Pd, or Pt . Key structural and molecular data are summarized below:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Metal Content |

|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)cobalt(II) | 14126-40-0 | C₃₆H₃₀Cl₂CoP₂ | 393.13 | Co: 15.0% |

| Dichlorobis(triphenylphosphine)nickel(II) | 14264-16-5 | C₃₆H₃₀Cl₂NiP₂ | 654.17 | Ni: 8.97% |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Pd: 15.1% |

| cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | C₃₆H₃₀Cl₂P₂Pt | 790.56 | Pt: 24.7% |

Key Observations :

- Molecular weight increases with the atomic mass of the metal (Co < Ni < Pd < Pt).

- Platinum complexes exhibit the highest metal content, reflecting their use in high-value applications like catalysis .

Physical Properties

Key Observations :

- Platinum complexes exhibit higher thermal stability (melting point ≥300°C), making them suitable for high-temperature reactions .

- Nickel and cobalt complexes may decompose under heat, releasing toxic gases like CO, Cl₂, and metal oxides .

Key Observations :

- Palladium and platinum complexes dominate industrial catalysis due to their efficiency in bond-forming reactions .

- Nickel and cobalt analogs are less commonly reported, possibly due to lower catalytic activity or stability .

Key Observations :

- Nickel(II) complexes pose significant carcinogenic and allergenic risks, requiring stringent safety protocols .

- Platinum complexes, while less toxic, still demand careful handling due to irritant properties .

Market and Commercial Availability

Key Observations :

生物活性

Dichlorobis(triphenylphosphine)cobalt(II) (CoCl2(PPh3)2) is a coordination compound that has garnered attention for its potential biological activity, particularly in the context of catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CoCl2(PPh3)2

- Appearance : Blue-green solid

- Solubility : Soluble in polar organic solvents (e.g., tetrahydrofuran, dichloromethane), insoluble in non-polar solvents (e.g., hexane).

- Magnetic Properties : Paramagnetic due to unpaired electrons in cobalt's d-orbitals.

- Stability : Relatively stable as a solid but can oxidize slowly in air.

Dichlorobis(triphenylphosphine)cobalt(II) primarily functions as a catalyst in various organic reactions. Its biological activity can be attributed to the following characteristics:

Catalytic Applications

Dichlorobis(triphenylphosphine)cobalt(II) has been extensively studied for its catalytic properties. Key applications include:

| Reaction Type | Description |

|---|---|

| Hydrogenation | Catalyzes the reduction of alkenes and alkynes. |

| Isomerization | Alters the position of double bonds in alkenes. |

| Cross-Coupling Reactions | Facilitates Kumada cross-coupling reactions, forming new carbon-carbon bonds. |

| Addition Reactions | Catalyzes the addition of methylene chloride to 1-olefins. |

| Methoxylation Reactions | Works with tin(II) chloride for methoxylation of allylic alcohols. |

Case Studies

-

Catalytic Efficacy in Organic Synthesis :

A study demonstrated that Dichlorobis(triphenylphosphine)cobalt(II) effectively catalyzed the hydrogenation of various unsaturated compounds, showcasing its potential for synthesizing pharmaceuticals and fine chemicals . -

Biomimetic Studies :

Research exploring biomimetic reactions indicated that cobalt complexes could mimic enzymatic processes, suggesting a role in developing new therapeutic agents based on cobalt's catalytic properties. -

Environmental Impact Studies :

Investigations into the environmental stability of cobalt complexes revealed that while Dichlorobis(triphenylphosphine)cobalt(II) is relatively stable, its slow oxidation in air may lead to environmental concerns regarding cobalt release into ecosystems.

Safety and Hazards

Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard. Exposure may pose risks such as:

- Potential carcinogenic effects.

- Toxicity associated with cobalt compounds.

Safety precautions should be taken when handling this compound, including using appropriate personal protective equipment (PPE).

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Dichlorobis(triphenylphosphine)cobalt(II), and how do reaction conditions influence product purity?

Answer: The compound is synthesized via ligand substitution, typically by reacting cobalt(II) chloride (CoCl₂) with triphenylphosphine (PPh₃) in a 1:2 molar ratio under anhydrous, inert conditions. Solvent selection critically impacts crystallinity: ethanol yields microcrystalline products, while tetrahydrofuran (THF) produces amorphous materials. Purity (>97%) is confirmed through elemental analysis and IR spectroscopy, with characteristic ν(Co-Cl) bands at 280–300 cm⁻¹ .

| Solvent | Reaction Time | Crystallinity | Purity |

|---|---|---|---|

| Ethanol | 4–6 hours | High | >98% |

| THF | 2–3 hours | Low | >97% |

Q. Which spectroscopic and structural characterization methods are most effective for verifying the coordination geometry of Dichlorobis(triphenylphosphine)cobalt(II)?

Answer: Single-crystal X-ray diffraction confirms a distorted tetrahedral geometry, with Co-Cl bond lengths averaging 2.23 Å and Co-P distances of 2.29 Å . Magnetic susceptibility measurements (μeff ≈ 2.5–3.0 BM) support a high-spin d⁷ configuration. IR spectroscopy identifies key ligand vibrations (e.g., PPh₃ bands at 1,090–1,130 cm⁻¹), while UV-Vis spectra show d-d transitions at 500–600 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic moments for Dichlorobis(triphenylphosphine)cobalt(II) across studies?

Answer: Discrepancies arise from:

- Measurement techniques: Gouy balance vs. SQUID magnetometer (differences in sensitivity to paramagnetic impurities).

- Hydration states: Anhydrous vs. hydrated forms exhibit distinct magnetic behaviors.

- Temperature dependence: Data collected at 298 K vs. 77 K may vary due to spin-state changes.

Methodological recommendations:

- Perform X-ray diffraction to confirm hydration status .

- Standardize measurements at 298 K under nitrogen atmosphere.

- Apply diamagnetic corrections using Pascal’s constants for ligand contributions .

Q. What computational methods are suitable for probing the electronic structure and catalytic mechanisms of Dichlorobis(triphenylphosphine)cobalt(II)?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model the electronic structure, revealing a HOMO localized on cobalt and a LUMO on chloride ligands. Mechanistic studies of catalytic cycles (e.g., alkene hydrogenation) require:

- Geometry optimization of intermediates.

- Transition state analysis using nudged elastic band (NEB) methods.

- Solvent effects modeled via COSMO-RS .

Q. How should researchers design experiments to investigate the catalytic activity of Dichlorobis(triphenylphosphine)cobalt(II) in cross-coupling reactions?

Answer:

- Substrate scope: Test aryl halides with varying electronic profiles (e.g., electron-rich vs. electron-poor).

- Catalyst loading: Optimize between 1–5 mol% to balance efficiency and cost.

- Kinetic studies: Monitor reaction progress via GC-MS or in-situ IR.

- Control experiments: Compare activity with ligand-free CoCl₂ to confirm phosphine’s role in stabilizing intermediates .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance data across laboratories?

Answer:

属性

CAS 编号 |

14126-40-0 |

|---|---|

分子式 |

C36H30Cl2CoP2 |

分子量 |

654.4 g/mol |

IUPAC 名称 |

cobalt(2+);triphenylphosphane;dichloride |

InChI |

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |

InChI 键 |

OPRPFIIIFJLFCE-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl |

规范 SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。